6-Fluoro-2-morpholinonicotinic acid
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Overview
Description
6-Fluoro-2-morpholinonicotinic acid is a fluorinated derivative of nicotinic acid, featuring a morpholine ring at the 2-position and a fluorine atom at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-morpholinonicotinic acid typically involves the following steps:
Nitration: The starting material, 2-morpholinonicotinic acid, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group, resulting in 6-amino-2-morpholinonicotinic acid.
Fluorination: The amino group is substituted with a fluorine atom through a fluorination reaction, yielding this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-morpholinonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound N-oxide.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, resulting in 2-morpholinonicotinic acid.
Substitution: The fluorine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: this compound N-oxide
Reduction Products: 2-morpholinonicotinic acid
Substitution Products: Various derivatives depending on the substituent used
Scientific Research Applications
6-Fluoro-2-morpholinonicotinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
6-Fluoro-2-morpholinonicotinic acid is similar to other fluorinated nicotinic acids, such as 6-fluoro-nicotinic acid and 2-morpholinonicotinic acid. its unique combination of a fluorine atom and a morpholine ring distinguishes it from these compounds, providing distinct chemical and biological properties.
Comparison with Similar Compounds
6-fluoro-nicotinic acid
2-morpholinonicotinic acid
6-chloro-2-morpholinonicotinic acid
6-bromo-2-morpholinonicotinic acid
Properties
IUPAC Name |
6-fluoro-2-morpholin-4-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-8-2-1-7(10(14)15)9(12-8)13-3-5-16-6-4-13/h1-2H,3-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIJNHXTLYMQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=N2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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